molecular formula C6H10N2Si B14338178 Diethylsilanedicarbonitrile CAS No. 103202-00-2

Diethylsilanedicarbonitrile

Cat. No.: B14338178
CAS No.: 103202-00-2
M. Wt: 138.24 g/mol
InChI Key: XNNKBXYMXPHFEJ-UHFFFAOYSA-N
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Description

Diethylsilanedicarbonitrile is an organosilicon compound with the molecular formula C₆H₁₀N₂Si It consists of a silicon atom bonded to two ethyl groups and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylsilanedicarbonitrile can be synthesized through several methods. One common approach involves the reaction of diethylsilane with cyanogen chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the formation of the desired product.

Another method involves the reaction of diethylsilane with cyanogen bromide. This reaction also requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, this compound can be produced using large-scale reactors equipped with temperature and pressure control systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethylsilanedicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diethylsilanedicarboxamide.

    Reduction: Reduction reactions can convert this compound to diethylsilanediamine.

    Substitution: The cyano groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkyl groups are used in the presence of a catalyst.

Major Products Formed

    Oxidation: Diethylsilanedicarboxamide

    Reduction: Diethylsilanediamine

    Substitution: Various substituted diethylsilanes, depending on the nucleophile used.

Scientific Research Applications

Diethylsilanedicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it a valuable reagent in organic synthesis.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: this compound is used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of diethylsilanedicarbonitrile involves its interaction with specific molecular targets. In biological systems, it can form stable complexes with proteins and nucleic acids, affecting their function. The compound’s ability to undergo various chemical reactions also allows it to modify the structure and activity of biomolecules.

Comparison with Similar Compounds

Diethylsilanedicarbonitrile can be compared with other organosilicon compounds, such as:

    Dimethylsilanedicarbonitrile: Similar structure but with methyl groups instead of ethyl groups. It has different reactivity and applications.

    Diethylsilane: Lacks the cyano groups, making it less reactive in certain chemical reactions.

    Diethylsilanedicarboxamide: An oxidized form of this compound with different chemical properties and applications.

This compound is unique due to its combination of ethyl and cyano groups, which confer specific reactivity and versatility in various applications.

Properties

CAS No.

103202-00-2

Molecular Formula

C6H10N2Si

Molecular Weight

138.24 g/mol

IUPAC Name

[cyano(diethyl)silyl]formonitrile

InChI

InChI=1S/C6H10N2Si/c1-3-9(4-2,5-7)6-8/h3-4H2,1-2H3

InChI Key

XNNKBXYMXPHFEJ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(C#N)C#N

Origin of Product

United States

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